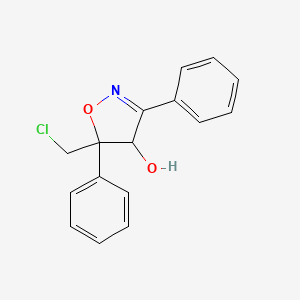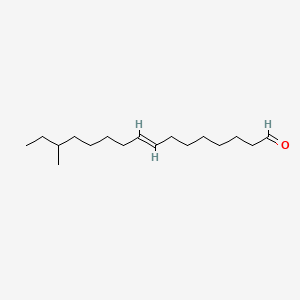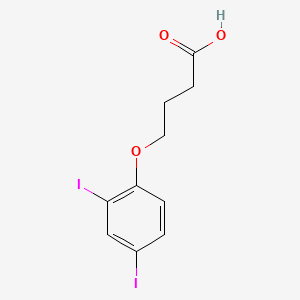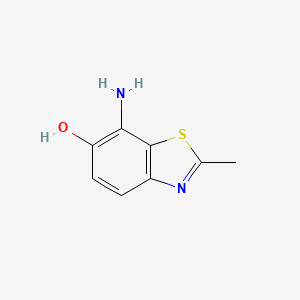
N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is known for its unique structural features, which include a cyclopentane ring substituted with ethyl, methyl, and isopropyl groups, as well as a carboxamide functional group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid derivatives with appropriate amines under controlled conditions. One common method involves the use of N-ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxylic acid chloride, which reacts with ethylamine in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-2-methyl-1-isopropylcyclopentanecarboxamide
- Cyclopentanecarboxamide derivatives
Uniqueness
N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
56471-14-8 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
N-ethyl-2-methyl-1-propan-2-ylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H23NO/c1-5-13-11(14)12(9(2)3)8-6-7-10(12)4/h9-10H,5-8H2,1-4H3,(H,13,14) |
Clave InChI |
XDJYXLAMICXHRP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1(CCCC1C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)
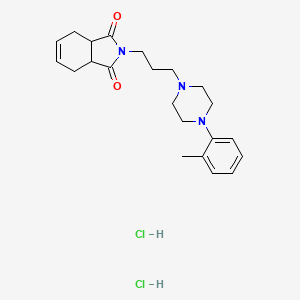
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)

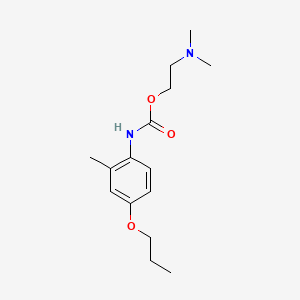
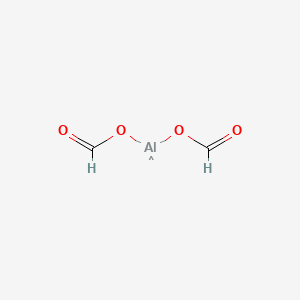
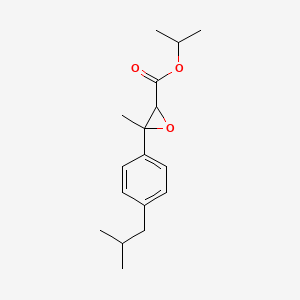
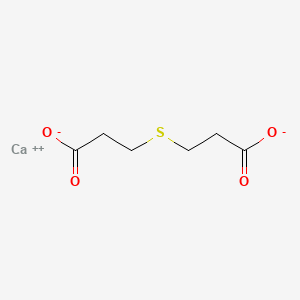
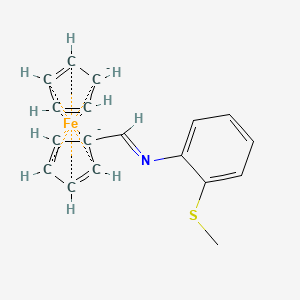
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
